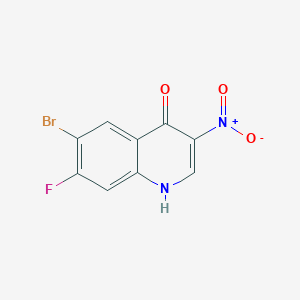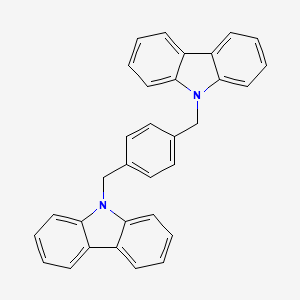
1,4-bis((9H-carbazol-9-yl)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound consists of a benzene ring substituted with two carbazole groups at the 1 and 4 positions, connected via methylene bridges. The presence of carbazole units imparts notable electronic characteristics, making it a valuable material in various applications, particularly in the field of electrochromic devices .
作用机制
Target of Action
The primary target of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is the electrochromic device . This compound is used as a potential electrode in these devices .
Mode of Action
This compound interacts with its target by being electropolymerized onto ITO transparent conductive glass . The biscarbazole-containing group in the compound shows a stronger electron-donating property than that of the ED derivatives .
Biochemical Pathways
The compound affects the electrochromic switching performance of the device . It is involved in the redox process and color-bleach kinetics .
Result of Action
The compound results in high-contrast electrochromic devices . The PbCmB film displays four types of color variations (bright gray, dark gray, dark khaki, and dark olive green) from 0.0 to 1.2 V . The P(bCmB-co-bTP) displays a high transmittance variation and a satisfactory coloration efficiency .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is electropolymerized onto ITO transparent conductive glass . The electrochromic properties of the compound are also affected by the voltage applied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene typically involves the reaction of carbazole with a benzene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where carbazole reacts with a benzyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
化学反应分析
Types of Reactions
1,4-Bis((9H-carbazol-9-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or sulfonylated carbazole derivatives.
科学研究应用
1,4-Bis((9H-carbazol-9-yl)methyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of electrochromic devices, organic light-emitting diodes (OLEDs), and photovoltaic cells
相似化合物的比较
Similar Compounds
1,3-Di(9H-carbazol-9-yl)benzene: Similar structure but with carbazole units at the 1 and 3 positions.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Contains multiple carbazole units and cyano groups, used as an organophotocatalyst.
3,4-Ethylenedioxythiophene derivatives: Often used in conjunction with carbazole derivatives for enhanced electronic properties
Uniqueness
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The 1,4-substitution allows for efficient charge transfer and conjugation, making it particularly effective in electrochromic and optoelectronic applications .
属性
IUPAC Name |
9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVGOWDDWYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
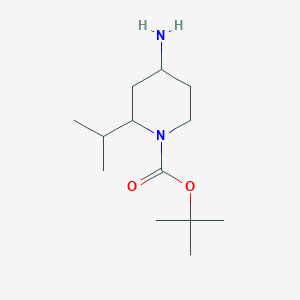
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B6591774.png)
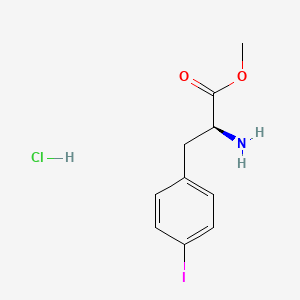
![[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B6591795.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
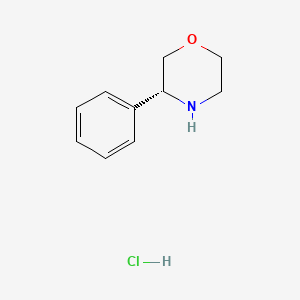
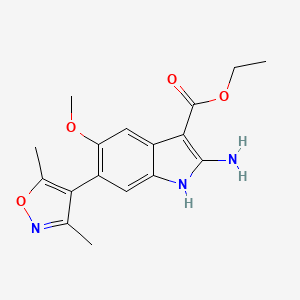
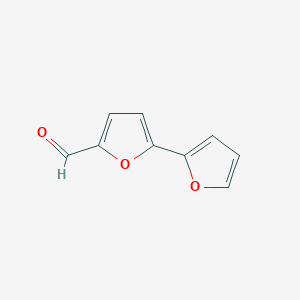
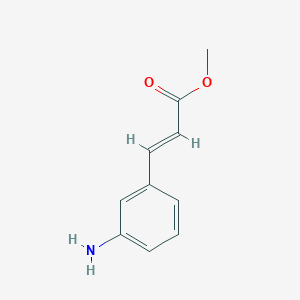
![N-benzhydryl-N-propan-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6591821.png)
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
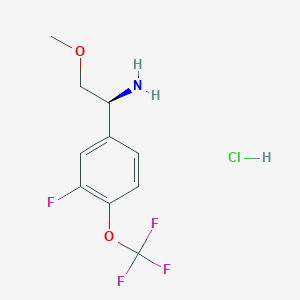
![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
